molecular formula C6H10O5 B11826049 2,5-Anhydro-d-mannofuranose

2,5-Anhydro-d-mannofuranose

Cat. No.: B11826049
M. Wt: 162.14 g/mol
InChI Key: QTZUVUIOXOALEG-YIDFTEPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Anhydro-d-mannofuranose is a unique carbohydrate derivative that has garnered significant interest in various scientific fields. It is a furanose form of mannose, characterized by the absence of hydroxyl groups at the 2 and 5 positions.

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-d-mannofuranose undergoes various chemical reactions, including:

    Oxidation: The aldehyde group at the reducing end can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Anhydro-d-mannofuranose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-anhydro-d-mannofuranose involves its reactivity at the aldehyde group. This reactivity facilitates various chemical modifications, enabling the formation of functional derivatives. The compound’s molecular targets include enzymes involved in carbohydrate metabolism, and its pathways involve the formation of imines and other derivatives through reactions with amines .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Anhydro-d-glucofuranose
  • 2,5-Anhydro-d-galactofuranose

Comparison

2,5-Anhydro-d-mannofuranose is unique due to its specific structure and reactivity at the 2 and 5 positions. Compared to 2,5-anhydro-d-glucofuranose and 2,5-anhydro-d-galactofuranose, it exhibits distinct chemical behavior, particularly in its ability to form specific functional derivatives like dioxyamine-linked chitooligosaccharides .

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1S,4S,6R,7S)-6-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptane-3,7-diol

InChI

InChI=1S/C6H10O5/c7-1-2-4-3(8)5(10-2)6(9)11-4/h2-9H,1H2/t2-,3+,4-,5+,6?/m1/s1

InChI Key

QTZUVUIOXOALEG-YIDFTEPTSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H](O1)C(O2)O)O)O

Canonical SMILES

C(C1C2C(C(O1)C(O2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.